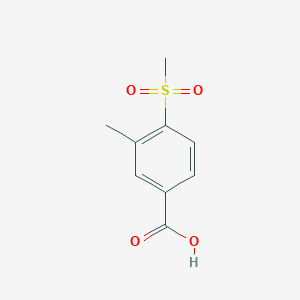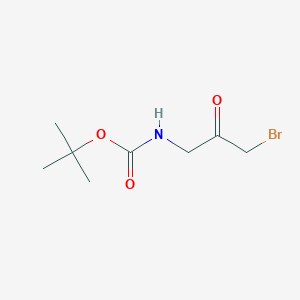![molecular formula C11H14N2O3 B1455385 2-[(ジメチルカルバモイル)アミノ]-5-メチル安息香酸 CAS No. 1250965-67-3](/img/structure/B1455385.png)
2-[(ジメチルカルバモイル)アミノ]-5-メチル安息香酸
概要
説明
2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . It is characterized by the presence of a dimethylcarbamoyl group attached to an amino group, which is further connected to a methylbenzoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
科学的研究の応用
2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
Mode of Action
The mode of action of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid involves the depression or disruption of cell membrane integrity . This suggests that the compound interacts with its targets, leading to changes in the cell membrane that may affect the function of the cell.
Result of Action
The molecular and cellular effects of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid’s action are likely related to its disruption of cell membrane integrity . This could lead to changes in cell function and potentially cell death, depending on the extent of the disruption and the
生化学分析
Biochemical Properties
2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes that catalyze reactions involving carboxylic acids. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to either inhibition or activation of the enzyme’s activity. This compound’s ability to modulate enzyme activity makes it valuable for studying metabolic pathways and regulatory mechanisms in cells .
Cellular Effects
The effects of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in metabolic processes, leading to changes in the production of key metabolites. Additionally, it can impact cell signaling pathways by modulating the activity of signaling proteins, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation of their catalytic functions. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and regulation of metabolic pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound .
Metabolic Pathways
2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and alter the levels of specific metabolites. By modulating enzyme activity, it can affect the overall metabolic balance within cells, leading to changes in energy production and utilization .
Transport and Distribution
The transport and distribution of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications .
Subcellular Localization
2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its role in cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid typically involves the reaction of 5-methylbenzoic acid with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride . The general reaction scheme is as follows:
5-methylbenzoic acid+dimethylcarbamoyl chloride→2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid
Industrial Production Methods
In an industrial setting, the production of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
化学反応の分析
Types of Reactions
2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
類似化合物との比較
Similar Compounds
- 2-[(Dimethylcarbamoyl)amino]-benzoic acid
- 2-[(Dimethylcarbamoyl)amino]-4-methylbenzoic acid
- 2-[(Dimethylcarbamoyl)amino]-6-methylbenzoic acid
Uniqueness
2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position of the benzoic acid ring differentiates it from other similar compounds and influences its reactivity and interactions with biological targets .
特性
IUPAC Name |
2-(dimethylcarbamoylamino)-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7-4-5-9(8(6-7)10(14)15)12-11(16)13(2)3/h4-6H,1-3H3,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCLDHGRVRRQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1455321.png)

![2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride](/img/structure/B1455323.png)

![Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate](/img/structure/B1455325.png)
